molecular formula C9H8N2OS B5585309 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide

2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide

Cat. No. B5585309
M. Wt: 192.24 g/mol
InChI Key: OKWGPYJKVYQHAT-DAXSKMNVSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide often involves the annulation reactions or the condensation of different functional groups. For instance, cyanophthalide annulation with 4-(5-alkoxy-2-furyl)-3-buten-2-one has been applied to synthesize related structures, demonstrating the versatility of such compounds in chemical synthesis (Nomura et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds like 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide is crucial for understanding their reactivity and interactions. The structure of a substituted 2-furylethylene derivative, for instance, has been elucidated, highlighting the planarity and alignment of molecules in the solid state, which could be relevant for the compound (Lokaj et al., 1989).

Chemical Reactions and Properties

The chemical reactions involving compounds with similar structures can be diverse, ranging from cycloaddition reactions to transformations involving the furan ring. For example, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides has been studied, leading to the synthesis of cyano-2,3-dihydrofuran-3-carboxamides, which may share some reactivity patterns with 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and thermodynamic properties, are essential for their application in various domains. Studies on similar compounds have determined their fusion temperature and solubility in organic solvents, which are critical for their practical use (Sobechko et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability, and the potential for functionalization, define the scope of applications for such compounds. Reactive intermediates in reactions involving similar structures have been explored, providing insights into their chemical behavior and potential for yielding a variety of heterocyclic rings (Aly et al., 2018).

properties

IUPAC Name

(Z)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-2-3-8(12-6)4-7(5-10)9(11)13/h2-4H,1H3,(H2,11,13)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGPYJKVYQHAT-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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